molecular formula C4H8N2O5 B14383383 2,2-Dinitrobutan-1-ol CAS No. 89367-74-8

2,2-Dinitrobutan-1-ol

Cat. No.: B14383383
CAS No.: 89367-74-8
M. Wt: 164.12 g/mol
InChI Key: QPCIFDPWDVENAH-UHFFFAOYSA-N
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Description

2,2-Dinitrobutan-1-ol is an organic compound characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dinitrobutan-1-ol typically involves the nitration of butanol derivatives. One common method is the nitration of 2-nitrobutan-1-ol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the dinitro compound .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound. Optimization of reaction parameters, such as temperature, concentration, and reaction time, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dinitrobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2,2-dinitrobutanal or 2,2-dinitrobutanoic acid.

    Reduction: Formation of 2-amino-2-nitrobutan-1-ol or 2,2-diaminobutan-1-ol.

    Substitution: Formation of 2,2-dinitrobutyl chloride.

Scientific Research Applications

2,2-Dinitrobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dinitrobutan-1-ol involves its interaction with molecular targets through its nitro and hydroxyl functional groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dinitrobutan-1-ol is unique due to the presence of both nitro groups and a hydroxyl group on the same molecule.

Properties

CAS No.

89367-74-8

Molecular Formula

C4H8N2O5

Molecular Weight

164.12 g/mol

IUPAC Name

2,2-dinitrobutan-1-ol

InChI

InChI=1S/C4H8N2O5/c1-2-4(3-7,5(8)9)6(10)11/h7H,2-3H2,1H3

InChI Key

QPCIFDPWDVENAH-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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